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molecular formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]<br>C21H37NO6 B1213410 Amino methacrylate copolymer CAS No. 24938-16-7

Amino methacrylate copolymer

Cat. No. B1213410
M. Wt: 399.5 g/mol
InChI Key: NEDGUIRITORSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820610

Procedure details

In a 300 ml, three-necked flask, 12.6 g of N,N-di-methylaminoethyl methacrylate, 24.0 g of methyl methacrylate, 11.4 g of n-butyl methacrylate and 190 ml of toluene were heated to 80° C.-under stirring. A solution of 0.298 g of 2,2'-azobis-(2,4-dimethylvaleronitrile) in 10 ml of toluene was added to the reaction mixture, and the mixture is further heated for 2 hours. Then the same amount of 2,2'-azobis-(2,4-dimethylvaleronitrile) was again added to the reaction mixture, and the mixture was further heated under stirring for 2 hours. The mixture was allowed to stand at room temperature, and was poured into 1 l of n-hexane. The produced precipitate was collected on a filter, washed with two 200 ml portions of n-hexane and dried to obtain 43.7 g (yield: 91%) of the desired polymer as white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.298 g
Type
catalyst
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[C:20]([CH3:22])=[CH2:21].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N>C1(C)C=CC=CC=1.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.CCCCCC>[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[C:20]([CH3:22])=[CH2:21] |f:7.8.9|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN(C)C
Name
Quantity
24 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Name
Quantity
190 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.298 g
Type
catalyst
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated
STIRRING
Type
STIRRING
Details
under stirring for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
The produced precipitate was collected on a filter
WASH
Type
WASH
Details
washed with two 200 ml portions of n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCN(C)C.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 136.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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